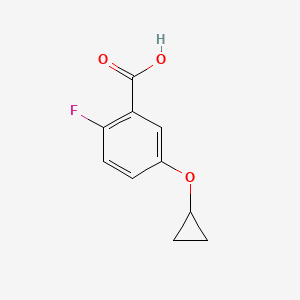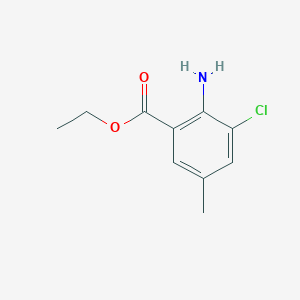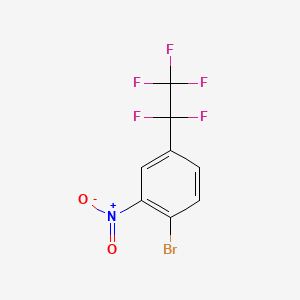![molecular formula C16H19N B15325320 2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)
2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4,4’,6’-Tetramethyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family This compound is characterized by the presence of four methyl groups and an amine group attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,6’-Tetramethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylbenzene and 4-bromoaniline.
Coupling Reaction: The key step involves a coupling reaction between the aryl halide and the amine. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene) at elevated temperatures (around 100-120°C).
Industrial Production Methods
In an industrial setting, the production of 2’,4,4’,6’-Tetramethyl-[1,1’-biphenyl]-3-amine may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
2’,4,4’,6’-Tetramethyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
科学研究应用
2’,4,4’,6’-Tetramethyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2’,4,4’,6’-Tetramethyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Similar structure but lacks the amine group.
2,2’,4,4’-Tetramethylbiphenyl: Similar structure but different substitution pattern.
Uniqueness
2’,4,4’,6’-Tetramethyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both the amine group and the specific methyl substitution pattern. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C16H19N |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
2-methyl-5-(2,4,6-trimethylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-10-7-12(3)16(13(4)8-10)14-6-5-11(2)15(17)9-14/h5-9H,17H2,1-4H3 |
InChI 键 |
WRFWCQNKEFQKKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2C)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



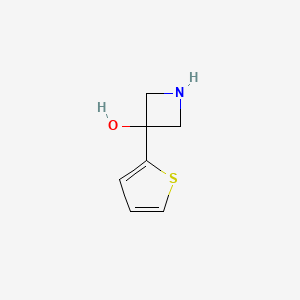
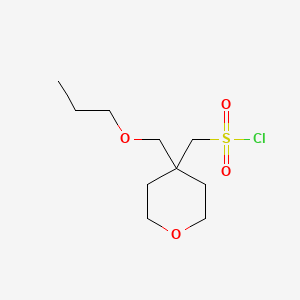

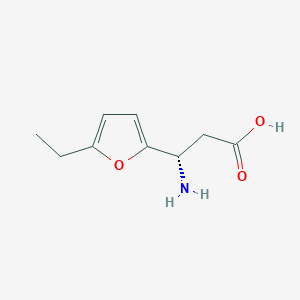
amine](/img/structure/B15325283.png)
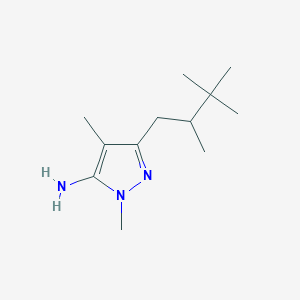
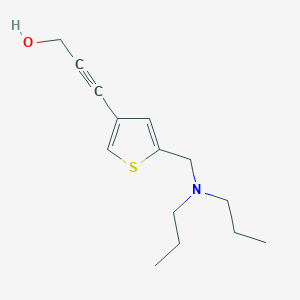
![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)
![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)

